molecular formula C22H30N2O6S4 B12127954 butyl 4-{(5E)-5-[3-(4-butoxy-4-oxobutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoate

butyl 4-{(5E)-5-[3-(4-butoxy-4-oxobutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoate

Cat. No.: B12127954
M. Wt: 546.8 g/mol
InChI Key: WKFAYNMFGPXVRK-ISLYRVAYSA-N
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Description

Butyl 4-{(5E)-5-[3-(4-butoxy-4-oxobutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoate is a complex organic compound characterized by its unique structure, which includes multiple thiazolidinone rings and butyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-{(5E)-5-[3-(4-butoxy-4-oxobutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoate typically involves multi-step organic reactions. One common approach is the condensation of thiazolidinone derivatives with butyl esters under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound can be achieved using flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Butyl 4-{(5E)-5-[3-(4-butoxy-4-oxobutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents like LiAlH4, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Butyl 4-{(5E)-5-[3-(4-butoxy-4-oxobutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of butyl 4-{(5E)-5-[3-(4-butoxy-4-oxobutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s thiazolidinone rings can form hydrogen bonds and other interactions with active sites, modulating biological activity. Pathways involved may include inhibition of specific enzymes or activation of signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 4-{(5E)-5-[3-(4-butoxy-4-oxobutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoate is unique due to its dual thiazolidinone rings and extended butyl ester chains, which confer distinct chemical and biological properties. This makes it a valuable compound for specialized research and industrial applications .

Properties

Molecular Formula

C22H30N2O6S4

Molecular Weight

546.8 g/mol

IUPAC Name

butyl 4-[(5E)-5-[3-(4-butoxy-4-oxobutyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate

InChI

InChI=1S/C22H30N2O6S4/c1-3-5-13-29-15(25)9-7-11-23-19(27)17(33-21(23)31)18-20(28)24(22(32)34-18)12-8-10-16(26)30-14-6-4-2/h3-14H2,1-2H3/b18-17+

InChI Key

WKFAYNMFGPXVRK-ISLYRVAYSA-N

Isomeric SMILES

CCCCOC(=O)CCCN1C(=O)/C(=C\2/C(=O)N(C(=S)S2)CCCC(=O)OCCCC)/SC1=S

Canonical SMILES

CCCCOC(=O)CCCN1C(=O)C(=C2C(=O)N(C(=S)S2)CCCC(=O)OCCCC)SC1=S

Origin of Product

United States

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